Benzyl 3-(tert-butyldimethylsilyloxy) propylcarbamate
Overview
Description
Benzyl 3-(tert-butyldimethylsilyloxy) propylcarbamate: is a synthetic organic compound often used in chemical research and industrial applications. This compound features a benzyl group, a tert-butyldimethylsilyloxy group, and a propylcarbamate moiety, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with benzyl alcohol, tert-butyldimethylsilyl chloride, and 3-aminopropanol.
Protection of Hydroxyl Group: The hydroxyl group of 3-aminopropanol is protected using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or triethylamine.
Formation of Carbamate: The protected 3-aminopropanol is then reacted with benzyl chloroformate to form the benzyl carbamate derivative.
Reaction Conditions: These reactions are usually carried out in anhydrous conditions using solvents like dichloromethane or tetrahydrofuran at temperatures ranging from 0°C to room temperature.
Industrial Production Methods
Industrial production methods for Benzyl 3-(tert-butyldimethylsilyloxy) propylcarbamate involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, forming benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions can target the carbamate group, potentially converting it to an amine.
Substitution: The silyloxy group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.
Major Products
Oxidation: Benzaldehyde, benzoic acid.
Reduction: Benzylamine derivatives.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Chemistry
Intermediate in Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Protecting Group: The tert-butyldimethylsilyloxy group serves as a protecting group for hydroxyl functionalities during multi-step synthesis.
Biology
Prodrug Development: The carbamate linkage is often used in prodrug design to improve the pharmacokinetic properties of active pharmaceutical ingredients.
Medicine
Drug Delivery: Utilized in the development of drug delivery systems where controlled release of the active compound is desired.
Industry
Polymer Chemistry: Employed in the synthesis of specialized polymers and resins.
Mechanism of Action
The mechanism by which Benzyl 3-(tert-butyldimethylsilyloxy) propylcarbamate exerts its effects depends on its application. In prodrug development, the carbamate linkage is hydrolyzed in vivo to release the active drug. The silyloxy group provides stability and protection during chemical reactions, which is removed under specific conditions to reveal the reactive hydroxyl group.
Comparison with Similar Compounds
Similar Compounds
- Benzyl 3-(trimethylsilyloxy) propylcarbamate
- Benzyl 3-(tert-butyldiphenylsilyloxy) propylcarbamate
- Benzyl 3-(methoxydimethylsilyloxy) propylcarbamate
Uniqueness
Benzyl 3-(tert-butyldimethylsilyloxy) propylcarbamate is unique due to the tert-butyldimethylsilyloxy group, which offers a balance between steric protection and ease of removal under mild conditions. This makes it particularly useful in synthetic routes where selective deprotection is required.
Properties
IUPAC Name |
benzyl N-[3-[tert-butyl(dimethyl)silyl]oxypropyl]carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29NO3Si/c1-17(2,3)22(4,5)21-13-9-12-18-16(19)20-14-15-10-7-6-8-11-15/h6-8,10-11H,9,12-14H2,1-5H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WISJALBBMBNYKA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCCNC(=O)OCC1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29NO3Si | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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